![molecular formula C19H13BrN2O3S B2391975 3-Brom-N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamid CAS No. 921869-35-4](/img/structure/B2391975.png)
3-Brom-N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the benzamide family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways . For instance, they may inhibit or activate their target proteins, alter their conformation, or interfere with their interactions with other molecules.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that this compound may affect multiple pathways involved in processes such as cell growth, oxidative stress response, and viral replication.
Result of Action
Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may have a range of effects at the molecular and cellular level, potentially including the inhibition of cell growth, the induction of oxidative stress, and the inhibition of viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide in lab experiments include its high potency and specificity for targeting cancer cells. However, limitations include its low solubility in water and potential toxicity at high concentrations.
Zukünftige Richtungen
For research on 3-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide include the development of more efficient synthesis methods, the identification of new therapeutic targets, and the evaluation of its potential use in combination with other anticancer drugs. Additionally, further studies are needed to explore its potential use in the treatment of other diseases such as neurodegenerative disorders and inflammatory conditions.
In conclusion, 3-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future directions in research make it a valuable compound for further exploration in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 3-bromo-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide involves several steps, including the reaction of 2-aminobenzamide with 2-bromo-4'-methoxyacetophenone, followed by the reaction of the resulting product with 2-aminothiazole. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivitäten
Benzofuran-Derivate zeigen vielversprechende Antitumoraktivitäten. Beispielsweise hat Verbindung 36, ein substituiertes Benzofuran, eine signifikante Hemmung des Zellwachstums in verschiedenen Krebszelllinien gezeigt, darunter Leukämie, nicht-kleinzelliger Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Weitere Forschung zu den Mechanismen, die seinen Antitumoreffekten zugrunde liegen, könnte den Weg für neuartige Therapien ebnen.
Antivirale Aktivität
Verbindung 56, abgeleitet von Eupatorium adenophorum, besitzt antivirale Wirkungen gegen Respiratory Syncytial Virus (RSV)-Stämme. Es zeigt eine inhibitorische Aktivität gegen RSV LONG- und A2-Stämme, was es zu einem möglichen Kandidaten für die Entwicklung von antiviralen Medikamenten macht .
Antimikrobielle Anwendungen
Benzofuran-Gerüste haben sich als vielversprechende antimikrobielle Wirkstoffe herauskristallisiert. Triazolo-thiadiazin-haltige Benzofurane weisen eine gute antimikrobielle Aktivität auf. Diese Verbindungen könnten als Leitstrukturen für die Entwicklung neuer Antibiotika dienen .
Pflanzenhormon-Analog
Indol-Derivate, einschließlich Benzofurane, spielen eine wichtige Rolle in der Pflanzenbiologie. So reguliert beispielsweise Indol-3-essigsäure (IAA), ein Pflanzenhormon, das aus dem Abbau von Tryptophan entsteht, das Wachstum und die Entwicklung. Benzofuran-basierte Analoga können ähnliche Wirkungen auf die Pflanzenphysiologie haben .
Arzneimittel-Leitstruktur
Angesichts der biologischen Aktivitäten von Benzofuran-Derivaten gelten sie als potenzielle natürliche Arzneistoff-Leitstrukturen. Forscher erforschen weiterhin neuartige Methoden zur Konstruktion von Benzofuranringen, um ihre Synthese und Bioaktivität zu verbessern .
Chemische Synthese-Strategien
Zu den jüngsten Fortschritten in der Benzofuran-Synthese gehören einzigartige Radikal-Cyclisierungs-Kaskaden und Protonen-Quantentunnelmethoden. Diese Techniken ermöglichen die Konstruktion komplexer Benzofuran-Ringsysteme und erweitern das Repertoire an verfügbaren Verbindungen .
Eigenschaften
IUPAC Name |
3-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O3S/c1-24-15-7-3-4-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-5-2-6-13(20)8-12/h2-10H,1H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJFHHYWYKTZRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)-5-hydroxychromen-4-one](/img/structure/B2391894.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2391895.png)
![N-(4-butylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2391896.png)
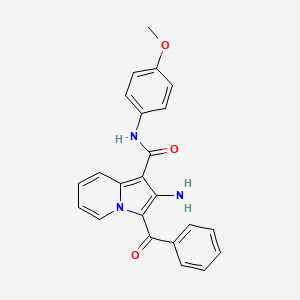


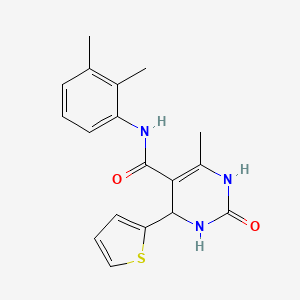
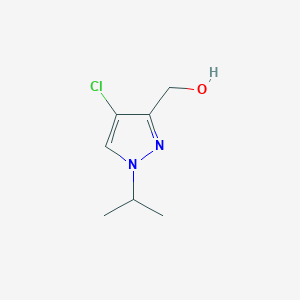
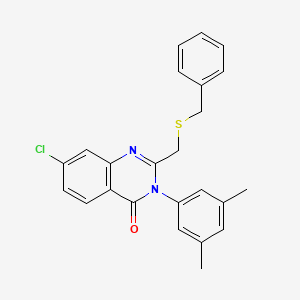

![2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2391911.png)
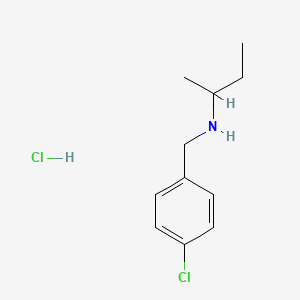
![1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2391913.png)

